5-[(2,6-Dichlorophenyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
1,3-Dioxane-4,6-dione, 5-[(2,6-dichlorophenyl)methylene]-2,2-dimethyl-: is an organic compound known for its unique structure and reactivity. This compound is a derivative of Meldrum’s acid, which is widely used in organic synthesis due to its ability to form stable enolates and its reactivity towards various electrophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxane-4,6-dione, 5-[(2,6-dichlorophenyl)methylene]-2,2-dimethyl- typically involves the condensation of Meldrum’s acid with 2,6-dichlorobenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxane-4,6-dione, 5-[(2,6-dichlorophenyl)methylene]-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxane-4,6-dione, 5-[(2,6-dichlorophenyl)methylene]-2,2-dimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dioxane-4,6-dione, 5-[(2,6-dichlorophenyl)methylene]-2,2-dimethyl- involves its interaction with various molecular targets:
Comparison with Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its reactivity and use in organic synthesis.
5-Methylene-1,3-dioxane-2-one: A cyclic carbonate used in polymer chemistry.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: A derivative of Meldrum’s acid with similar reactivity.
Uniqueness: 1,3-Dioxane-4,6-dione, 5-[(2,6-dichlorophenyl)methylene]-2,2-dimethyl- is unique due to the presence of the 2,6-dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
278597-17-4 |
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Molecular Formula |
C13H10Cl2O4 |
Molecular Weight |
301.12 g/mol |
IUPAC Name |
5-[(2,6-dichlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H10Cl2O4/c1-13(2)18-11(16)8(12(17)19-13)6-7-9(14)4-3-5-10(7)15/h3-6H,1-2H3 |
InChI Key |
PANLUASLPLZSDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=C(C=CC=C2Cl)Cl)C(=O)O1)C |
Origin of Product |
United States |
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